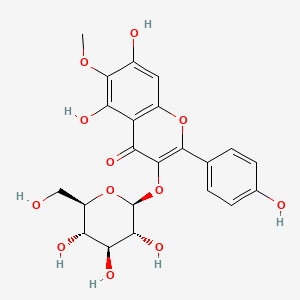

6-Methoxykaempferol 3-glucoside

Description

Structure

3D Structure

Properties

CAS No. |

63422-27-5 |

|---|---|

Molecular Formula |

C22H22O12 |

Molecular Weight |

478.4 g/mol |

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C22H22O12/c1-31-20-10(25)6-11-13(15(20)27)16(28)21(19(32-11)8-2-4-9(24)5-3-8)34-22-18(30)17(29)14(26)12(7-23)33-22/h2-6,12,14,17-18,22-27,29-30H,7H2,1H3/t12-,14-,17+,18-,22+/m1/s1 |

InChI Key |

PMKDGKVUENNUGX-OOVDEOTFSA-N |

Isomeric SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O)O |

Canonical SMILES |

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 6-Methoxykaempferol 3-glucoside: A Technical Guide to its Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Methoxykaempferol 3-glucoside, a naturally occurring flavonoid with potential therapeutic applications. This document details its known natural sources, outlines methodologies for its extraction and quantification, and explores its biological significance through the lens of cellular signaling pathways.

Natural Sources of this compound

This compound has been identified in a variety of plant species. While its presence is documented, comprehensive quantitative data regarding its concentration in these natural matrices remains limited in publicly available literature. The primary known sources are listed below.

| Plant Species | Family | Plant Part | Citation |

| Decachaeta ovatifolia | Asteraceae | Not Specified | [1] |

| Derris robusta | Fabaceae | Twigs | [2] |

| Flaveria brownii | Asteraceae | Not Specified | [3] |

| Actinocephalus bongardii | Eriocaulaceae | Not Specified | [4] |

| Ageratina calophylla | Asteraceae | Not Specified | [4] |

| Chenopodium bonus-henricus | Amaranthaceae | Aerial Parts & Roots |

Experimental Protocols: Extraction and Quantification

While a singular, standardized protocol for the extraction and quantification of this compound is not universally established, a general workflow can be constructed based on established methods for flavonoid glycosides.

Extraction of Flavonoid Glycosides

A common approach for extracting flavonoids from plant material involves solvent extraction. The choice of solvent and method can significantly impact the yield and purity of the target compound.

Methodology:

-

Sample Preparation: The plant material (e.g., leaves, stems, roots) is dried and ground into a fine powder to increase the surface area for extraction.

-

Maceration or Soxhlet Extraction:

-

Maceration: The powdered plant material is soaked in a solvent (commonly methanol, ethanol, or a mixture with water) at room temperature for an extended period (24-72 hours) with occasional agitation. This method is simple but may be less efficient than other techniques.

-

Soxhlet Extraction: The powdered plant material is placed in a thimble within a Soxhlet apparatus. The solvent is heated, and its vapor bypasses the thimble, condenses, and drips back onto the sample, providing a continuous extraction process. This method is more efficient than maceration but uses heat, which could potentially degrade thermolabile compounds.

-

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional): The crude extract can be further purified by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

Experimental Workflow for Flavonoid Extraction

Caption: General workflow for the extraction of flavonoid glycosides from plant material.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with an ultraviolet (UV) detector is a robust and widely used method for the quantification of flavonoids.

Methodology:

-

Standard Preparation: A pure standard of this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration. A series of dilutions are then made to create calibration standards.

-

Sample Preparation: The dried extract or fraction is accurately weighed and dissolved in the mobile phase or a suitable solvent to a known volume. The solution is then filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of two solvents, such as (A) water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) and (B) acetonitrile (B52724) or methanol. The gradient program is optimized to achieve good separation of the target analyte from other components in the extract.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: The UV detector is set to a wavelength where the flavonoid has maximum absorbance, which is typically in the range of 280-370 nm for kaempferol (B1673270) derivatives.

-

-

Analysis: The calibration standards are injected into the HPLC system to construct a calibration curve by plotting peak area against concentration. The sample solution is then injected, and the peak area of this compound is used to determine its concentration in the sample by interpolation from the calibration curve.

HPLC Quantification Workflow

Caption: Workflow for the quantification of this compound using HPLC-UV.

Biological Activity and Signaling Pathways

While research specifically on this compound is ongoing, the biological activities of its aglycone, kaempferol, and related methoxyflavonoids have been studied more extensively. These compounds are known to exhibit anti-inflammatory and anti-cancer properties, often through the modulation of key cellular signaling pathways. One such critical pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Kaempferol has been shown to inhibit the PI3K/Akt signaling pathway.[5][6][7][8] This inhibition can lead to the induction of apoptosis (programmed cell death) and a reduction in cell proliferation and migration in cancer cells. The methoxy (B1213986) group at the 6-position may influence the potency and specificity of this interaction.

Inhibition of the PI3K/Akt Signaling Pathway by 6-Methoxykaempferol

Caption: Proposed mechanism of 6-Methoxykaempferol inhibiting the PI3K/Akt signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methoxykaempferol 3-O-glucoside | C22H22O12 | CID 14539904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C22H22O12 | CID 5319460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Kaempferol targets Src to exert its chemopreventive effects on mammary tumorigenesis via regulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synergistic effect of kaempferol and 5‑fluorouracil on the growth of colorectal cancer cells by regulating the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kaempferol Inhibits Cervical Cancer Cells by Inducing Apoptosis and Autophagy via Inactivation of the PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 6-Methoxykaempferol 3-glucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6-Methoxykaempferol 3-glucoside, a naturally occurring flavonoid with potential therapeutic properties. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on the key enzymatic steps involved, drawing parallels from characterized enzymes in related flavonoid biosynthetic pathways. This guide details the proposed enzymatic reactions, presents putative quantitative data, and offers detailed experimental protocols for the heterologous expression, purification, and characterization of the involved enzymes. Furthermore, it includes visualizations of the proposed biosynthetic and experimental workflows to aid researchers in the study and potential metabolic engineering of this compound.

Introduction

This compound is a flavonoid glycoside found in various plant species. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. The addition of methoxy (B1213986) and glycosyl groups to the basic flavonoid skeleton can significantly alter their bioavailability, stability, and therapeutic efficacy. Understanding the biosynthesis of this compound is crucial for its potential production through metabolic engineering in microbial or plant systems, offering a sustainable alternative to chemical synthesis or extraction from low-yielding natural sources.

This guide outlines a putative biosynthetic pathway, starting from the common flavonoid precursor, kaempferol (B1673270). The proposed pathway involves three key enzymatic steps: hydroxylation at the 6-position, methylation of the newly introduced hydroxyl group, and subsequent glucosylation at the 3-position.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound from the precursor kaempferol is a three-step enzymatic process. The precise order of methylation and glycosylation has not been definitively established and may vary between plant species. Here, we present a plausible sequence of events.

6-Methoxykaempferol 3-glucoside: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol (B191825) 3-glucoside is a naturally occurring flavonoid glycoside found in various plant species. As a derivative of kaempferol (B1673270), a well-studied flavonol, it is recognized for its potential therapeutic properties, which are largely attributed to its antioxidant activity.[1] This technical guide provides a comprehensive overview of the antioxidant properties of 6-methoxykaempferol 3-glucoside, focusing on its performance in various in vitro antioxidant assays, its activity in cellular models, and its potential mechanisms of action involving key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

In Vitro Antioxidant Properties

The antioxidant activity of this compound is primarily evaluated through its ability to scavenge free radicals and reduce oxidant species. Several in vitro assays are commonly employed to quantify these properties, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Table 1: In Vitro Antioxidant Activity of 6-Methoxykaempferol Glycosides and Related Compounds

| Compound/Extract | Assay | Activity | Reference |

| 6-Methoxykaempferol glycosides (compounds 3 and 5) | DPPH | Low activity (7.16% and 4.13% inhibition) | [2] |

| 6-Methoxykaempferol glycosides (compounds 3 and 5) | ABTS | High activity (70.18% and 70.94% inhibition) | [2] |

| Kaempferol | DPPH | IC50 = 47.93 µM | [3] |

| Kaempferol | ABTS | IC50 = 0.337 µM | [3] |

| Kaempferol-7-O-glucoside | DPPH | No significant activity | [3] |

| Kaempferol-3-O-rhamnoside | DPPH | No significant activity | [3] |

| Kaempferol-3-O-rutinoside | DPPH | No significant activity | [3] |

Note: The data for 6-Methoxykaempferol glycosides (compounds 3 and 5) from Chenopodium bonus-henricus represent percentage inhibition at a concentration of 0.1 mM. The IC50 values for kaempferol and its other glycosides are provided for comparative purposes.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

-

Procedure :

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation.

-

Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours. Before use, the ABTS•+ solution is diluted with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Procedure :

-

Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.

-

Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.[5][6]

-

Procedure :

-

Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous sulfate (B86663) standard curve. Results are typically expressed as µM Fe(II) equivalents.

Cellular Antioxidant Activity

While in vitro assays provide valuable information, they do not fully reflect the complex biological environment. Cellular antioxidant activity (CAA) assays offer a more biologically relevant measure by accounting for factors like cell uptake, metabolism, and localization of the antioxidant. The human hepatocarcinoma cell line, HepG2, is a commonly used model for such studies.[7][8]

Although no specific studies on the cellular antioxidant activity of this compound were identified, research on other kaempferol glycosides suggests that they can protect cells from oxidative damage.[9]

Cellular Antioxidant Activity (CAA) Assay Protocol

-

Cell Culture : Culture HepG2 cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Procedure :

-

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period.

-

Induce oxidative stress by adding a pro-oxidant, such as hydrogen peroxide (H2O2).[7]

-

Measure cell viability using an MTT assay or assess intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.[10]

-

-

Analysis : The protective effect of the compound is determined by the increase in cell viability or the reduction in ROS levels compared to cells treated with the pro-oxidant alone.

Signaling Pathways

The antioxidant effects of flavonoids are often mediated through their interaction with cellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of the cellular antioxidant response.[11]

While direct evidence for this compound is limited, studies on kaempferol and its other glycosides have shown that they can activate the Nrf2 pathway.[12][13] Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-dependent genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[14]

Visualizations

Caption: Direct radical scavenging mechanism of this compound.

Caption: General workflow for in vitro antioxidant assays.

Caption: Putative activation of the Nrf2 signaling pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmp.ir [jmp.ir]

- 7. mdpi.com [mdpi.com]

- 8. Kaempferol Inhibits Lipid Accumulation in HepG2 Cells through AMPK-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peerj.com [peerj.com]

- 11. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Anti-inflammatory Potential of 6-Methoxykaempferol 3-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol 3-glucoside is a naturally occurring flavonoid glycoside found in various plant species. As a member of the kaempferol (B1673270) family of flavonoids, it is of significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. While direct and extensive research on the anti-inflammatory mechanisms of this compound is limited, the well-documented activities of its structural analogs, such as other kaempferol glycosides and the aglycone kaempferol, provide a strong predictive framework for its biological functions. This technical guide summarizes the known anti-inflammatory effects of closely related kaempferol derivatives, presenting quantitative data, detailed experimental protocols, and key signaling pathways likely modulated by this compound.

Data Presentation: Anti-inflammatory Activity of Kaempferol and its Glycosides

The following tables summarize the quantitative data on the anti-inflammatory effects of kaempferol and its various glycosides in in vitro and in vivo models. This data is presented as a predictive model for the potential activity of this compound.

Table 1: In Vitro Anti-inflammatory Effects of Kaempferol and its Glycosides

| Compound | Model System | Concentration | Effect | Reference |

| Kaempferol | LPS-stimulated RAW 264.7 macrophages | 50 and 100 μM | Inhibition of NO and PGE2 production | [1] |

| Kaempferol-7-O-β-D-glucoside | LPS-induced RAW 264.7 macrophages | Not specified | Potent inhibition of NO, PGE2, TNF-α, IL-1β, and IL-6 production | [2] |

| Kaempferol-3-O-β-rutinoside | LPS-stimulated RAW 264.7 cells | Up to 300 µM | Inhibition of nitric oxide activity and downregulation of TNF-α and IL-6 | [3][4] |

| Kaempferol-3-O-glucorhamnoside | K. pneumoniae infected RAW macrophages | Not specified | Suppression of NF-κB and MAP kinase phosphorylation | [1] |

| Palmatoside B (a kaempferol glycoside) | TNF-α-induced cells | IC50: 15.7 μM | Inhibition of NF-κB activity | [4] |

| Multiflorin B (a kaempferol glycoside) | LPS-stimulated RAW 264.7 cells | 20 μg/ml | 52% inhibition of nitric oxide production | [4] |

| Kaempferol-3-O-β-d-glucuronate (K3G) | LPS-stimulated BV2 microglial cells | 25 and 50 μM | Mild inhibition of IL-6 and TNF-α production | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Kaempferol and its Glycosides

| Compound | Animal Model | Dosage | Effect | Reference |

| Kaempferol-3-O-glucorhamnoside | K. pneumoniae infected mice | Not specified | Suppressed expression of TNF-α, IL-6, IL-1β, and PGE2; ameliorated lung edema | [1] |

| Astragalin (Kaempferol-3-O-glucoside) | Carrageenan-stimulated rats | Not specified | Suppressed paw edema | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for evaluating the anti-inflammatory effects of kaempferol and its glycosides are provided below. These protocols can serve as a foundation for designing studies on this compound.

In Vitro Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Stimulant: Lipopolysaccharide (LPS).

-

Methodology:

-

RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cells are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of the test compound (e.g., kaempferol glycoside) for 1-2 hours.

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A standard curve using sodium nitrite is generated for quantification.

-

PGE2 Measurement: The concentration of PGE2 in the culture supernatant is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Cell viability is assessed using an MTT assay to ensure that the observed inhibitory effects are not due to cytotoxicity.

-

In Vivo Carrageenan-Induced Paw Edema Model

-

Animal Model: Wistar rats or Swiss albino mice.

-

Inducing Agent: Carrageenan.

-

Methodology:

-

Animals are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the compound).

-

The test compound or vehicle is administered orally or intraperitoneally.

-

After a specific time (e.g., 60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2, NF-κB, MAPKs)

-

Cell Line: RAW 264.7 macrophages or other relevant cell types.

-

Methodology:

-

Cells are treated with the test compound and/or LPS as described in the in vitro protocol.

-

After treatment, cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.

-

Protein concentration is determined using a standard assay (e.g., Bradford or BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, p-p65, p-IκBα, p-ERK, p-p38, p-JNK).

-

After washing, the membrane is incubated with a suitable HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of kaempferol and its glycosides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The following diagrams illustrate the proposed mechanisms.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

Caption: A typical experimental workflow for assessing in vitro anti-inflammatory activity.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is still emerging, the extensive research on structurally related kaempferol glycosides and the aglycone kaempferol provides a robust foundation for predicting its biological activity. It is highly probable that this compound exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators such as nitric oxide, prostaglandins, and pro-inflammatory cytokines. Further research is warranted to isolate and characterize the specific activities of this compound to fully elucidate its therapeutic potential in inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for initiating such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. Kaempferol‑3‑O‑β‑rutinoside suppresses the inflammatory responses in lipopolysaccharide‑stimulated RAW264.7 cells via the NF‑κB and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and evaluation of kaempferol glycosides from the fern Neocheiropteris palmatopedata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsit.com [ijsit.com]

6-Methoxykaempferol 3-glucoside: An Exploration of its Potential Anticancer Properties

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the anticancer properties of 6-Methoxykaempferol 3-glucoside is currently limited. This guide provides a comprehensive overview of the well-documented anticancer activities of its parent compound, kaempferol (B1673270), and related glycosides. This information serves as a foundational resource to inform future research into the potential therapeutic applications of this compound.

Introduction

This compound is a naturally occurring flavonoid glycoside.[1][2][3] Flavonoids, a diverse group of polyphenolic compounds found in various plants, are recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] The core structure, kaempferol, has demonstrated significant anticancer potential by modulating various cellular signaling pathways involved in cancer progression.[4][5][6] The addition of a methoxy (B1213986) group and a glucoside moiety, as seen in this compound, can influence the compound's bioavailability, solubility, and biological activity.

While direct experimental evidence for the anticancer effects of this compound is not yet available in published literature, its structural similarity to kaempferol and other bioactive kaempferol glycosides suggests it may possess comparable properties. This document will therefore focus on the established anticancer mechanisms of kaempferol and its derivatives as a predictive framework for this compound.

Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Structure |

| Kaempferol | C₁₅H₁₀O₆ | 286.24 | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |

| Kaempferol-3-O-glucoside (Astragalin) | C₂₁H₂₀O₁₁ | 448.38 | 3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one |

In Vitro Anticancer Activity of Kaempferol and its Glycosides

Numerous studies have demonstrated the cytotoxic effects of kaempferol and its glycosides across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

| HeLa | Cervical Cancer | Kaempferol-6-methoxy-7-O-glucoside | 33.6 µg/mL (GI₅₀) | [7] |

| A2780 | Ovarian Cancer | Kaempferol | Not specified | |

| H460 | Lung Cancer | Kaempferol | Not specified | [8] |

| A431 | Skin Cancer | Kaempferol | Not specified | [8] |

| MIA PaCa-2 | Pancreatic Cancer | Kaempferol | Not specified | [8] |

| Du145 | Prostate Cancer | Kaempferol | Not specified | [8] |

| HT29 | Colon Cancer | Kaempferol | Not specified | [8] |

| MCF-7 | Breast Cancer | Kaempferol | Not specified | [8] |

| BE2-C | Neuroblastoma | Kaempferol | Not specified | [8] |

| SJ-G2 | Glioblastoma | Kaempferol | Not specified | [8] |

| U87 | Glioblastoma | Kaempferol | Not specified | [8] |

| SMA | Glioblastoma | Kaempferol | Not specified | [8] |

| HL-60 | Leukemia | Kaempferol | >50 µg/mL (after 24h) | [9] |

| HL-60 | Leukemia | Kaempferol-3-O-[...]-glucopyranoside (P2) | >50 µg/mL | [9] |

| HL-60 | Leukemia | Kaempferol-3-O-[...]-galactopyranoside (P5) | >50 µg/mL | [9] |

| HL-60 | Leukemia | Kaempferol-3-O-[...]-galactopyranoside (P7) | >50 µg/mL | [9] |

Note: The activity of Kaempferol-6-methoxy-7-O-glucoside on HeLa cells is included for structural comparison; however, it is a different isomer from the topic compound.[7]

Mechanisms of Anticancer Action of Kaempferol

Kaempferol exerts its anticancer effects through a multi-targeted approach, influencing key signaling pathways that regulate cell proliferation, apoptosis, cell cycle progression, and angiogenesis.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Kaempferol has been shown to induce apoptosis in various cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: Kaempferol can modulate the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases-9 and -3.

-

Extrinsic Pathway: Kaempferol can upregulate the expression of death receptors, such as Fas, which, upon ligand binding, triggers a signaling cascade that activates caspase-8 and subsequently the executioner caspase-3.

Caption: Kaempferol induces the intrinsic apoptotic pathway.

Cell Cycle Arrest

Kaempferol can halt the progression of the cell cycle at various checkpoints, preventing the proliferation of cancer cells. It has been observed to induce cell cycle arrest at the G1/S and G2/M phases by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs). For instance, kaempferol can upregulate the expression of CDK inhibitors like p21 and p27, which in turn inhibit the activity of CDK-cyclin complexes required for cell cycle progression.[4]

Caption: Kaempferol induces cell cycle arrest by upregulating CDK inhibitors.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Kaempferol has been shown to inhibit angiogenesis by targeting key signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) pathway. It can suppress the expression of VEGF and its receptor, VEGFR2, thereby inhibiting endothelial cell proliferation, migration, and tube formation.

Modulation of Key Signaling Pathways

Kaempferol influences several critical signaling pathways that are often dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Kaempferol can inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to the suppression of downstream signaling and promoting apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in regulating a wide range of cellular processes. Kaempferol's effect on this pathway can be cell-type specific, either activating or inhibiting different branches to induce anticancer effects.

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Kaempferol can inhibit the activation of NF-κB, thereby downregulating the expression of its target genes involved in cell proliferation, survival, and angiogenesis.

Caption: Kaempferol inhibits the PI3K/Akt/mTOR and NF-κB signaling pathways.

Experimental Protocols for a Structurally Similar Compound

While specific protocols for this compound are unavailable, the following methodologies were employed for a structurally similar compound, Kaempferol-6-methoxy-7-O-glucoside, and are representative of the techniques used to evaluate the anticancer properties of flavonoids.[7]

Cell Culture

HeLa (human cervical cancer) cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀ (concentration that causes 50% growth inhibition).

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Future Directions and Conclusion

The extensive body of research on kaempferol and its glycoside derivatives strongly suggests that this compound is a promising candidate for anticancer research. The presence of the methoxy group may enhance its metabolic stability and cell permeability, potentially leading to improved efficacy.

Future investigations should focus on:

-

In vitro cytotoxicity screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines to determine its potency and selectivity.

-

Mechanistic studies: Elucidating the specific molecular mechanisms by which this compound exerts its anticancer effects, including its impact on apoptosis, cell cycle, and key signaling pathways.

-

In vivo studies: Assessing the antitumor efficacy and safety of this compound in preclinical animal models of cancer.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and in vivo behavior.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Anticancer Potential of Kaempferol: A Systematic Review Based on In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation, Characterization, and Anti-Cancer Activity of Kaempferol-6-methoxy7-O-glucosidefrom Lantana Camara Flowers – Oriental Journal of Chemistry [orientjchem.org]

- 8. Comparative cytotoxic activity between kaempferol and gallic acid against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Cardioprotective Potential of 6-Methoxykaempferol 3-glucoside: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide explores the prospective cardioprotective effects of the flavonoid 6-Methoxykaempferol (B191825) 3-glucoside. In the absence of direct extensive research on this specific molecule, this document synthesizes findings from closely related methoxylated and glycosylated flavonoids to build a scientifically-grounded prospectus of its potential therapeutic value and mechanisms of action.

Introduction: The Promise of Methoxylated Flavonoids in Cardiovascular Health

Flavonoids, a diverse group of polyphenolic compounds found in plants, are recognized for their antioxidant, anti-inflammatory, and cytoprotective properties.[1][2] The therapeutic potential of these molecules in the context of cardiovascular disease is an active area of investigation. Structural modifications to the basic flavonoid scaffold, such as methoxylation and glycosylation, can significantly influence their bioavailability, metabolic stability, and biological activity.

6-Methoxykaempferol 3-glucoside is a naturally occurring flavonol glycoside. While direct studies on its cardioprotective effects are not extensively available, research on analogous compounds, particularly those with a 6-methoxy or 6-hydroxy substitution on the kaempferol (B1673270) backbone, provides a strong rationale for its investigation as a cardioprotective agent. This guide will leverage data from these related molecules to outline potential mechanisms, experimental validation approaches, and key signaling pathways.

Evidence from a Structurally Related Compound: 6-Hydroxykaempferol (B1588450) 3,6-di-O-glucoside-7-O-glucuronide (HGG)

A pivotal study on 6-hydroxykaempferol 3,6-di-O-glucoside-7-O-glucuronide (HGG), isolated from Safflower (Carthamus tinctorius L.), offers significant insights into the potential activities of this compound. HGG has demonstrated protective effects against endothelial injury and thrombosis, both of which are critical in the pathogenesis of cardiovascular diseases.

Quantitative Data on the Bioactivity of HGG

The following tables summarize the key quantitative findings from the study on HGG, providing a benchmark for the potential efficacy of related compounds.

Table 1: Protective Effect of HGG on Human Umbilical Vein Endothelial Cells (HUVECs) subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)

| Treatment Group | Apoptotic Cells (%) | LDH Release (fold change vs. Control) |

| Control | 3.07% | 1.0 |

| OGD/R | 7.72% | 10.7 |

| HGG (0.1 µM) + OGD/R | 5.07% | 8.7 |

| HGG (1 µM) + OGD/R | 4.20% | 6.2 |

| HGG (10 µM) + OGD/R | 3.74% | 3.8 |

Data extracted from a study on HGG, a related 6-hydroxykaempferol glycoside.

In Vivo Anti-thrombotic Effects of HGG

In a phenylhydrazine (B124118) (PHZ)-induced zebrafish thrombosis model, HGG demonstrated significant anti-thrombotic activity, improving blood circulation and reducing thrombus formation. This suggests a potential role in preventing occlusive vascular events.

Postulated Mechanisms of Cardioprotection for this compound

Based on the known activities of kaempferol, its glycosides, and other methoxylated flavonoids, the cardioprotective effects of this compound are likely mediated through a multi-target mechanism.

Antioxidant and Anti-inflammatory Pathways

Flavonoids are potent antioxidants, and this activity is central to their cardioprotective effects. The antioxidant potential of 6-methoxykaempferol glycosides has been documented, showing significant radical scavenging activity.[3][4] Furthermore, the anti-inflammatory properties of kaempferol glycosides have been linked to the inhibition of key inflammatory mediators. A study on kaempferol-3-O-rutinoside demonstrated its ability to mitigate ventricular remodeling after myocardial infarction by inhibiting the NF-κB/NLRP3/Caspase-1 signaling pathway.[5]

The proposed signaling pathway for the anti-inflammatory and antioxidant effects is depicted below:

Regulation of Cell Survival and Apoptosis

The study on HGG revealed its ability to protect endothelial cells from apoptosis induced by oxygen-glucose deprivation and reoxygenation. This was associated with the downregulation of the hypoxia-inducible factor-1 alpha (HIF-1α) and nuclear factor kappa B (NF-κB) pathways. Kaempferol has also been shown to protect against myocardial ischemia/reperfusion injury by inhibiting glycogen (B147801) synthase kinase-3β (GSK-3β), a key regulator of apoptosis.[6]

Recommended Experimental Protocols for a Technical Evaluation

To rigorously assess the cardioprotective effects of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro characterization to in vivo models of cardiovascular disease.

In Vitro Assays

The following experimental workflow outlines a standard approach for the initial in vitro evaluation.

Detailed Methodologies:

-

Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) can be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are often pre-incubated with varying concentrations of the test compound (e.g., 0.1, 1, and 10 µM) for a specified period (e.g., 10 hours) before inducing injury.

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model: To mimic ischemia-reperfusion injury, cultured cells can be washed with PBS and incubated in glucose-free DMEM in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration like 4 hours. Reoxygenation is achieved by replacing the medium with normal glucose-containing DMEM and returning the cells to a normoxic incubator for a period such as 10 hours.

-

MTT Assay for Cell Viability: Following treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm.

-

LDH Release Assay for Cytotoxicity: The level of lactate (B86563) dehydrogenase (LDH) released into the culture medium is quantified using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Annexin V-FITC/PI Apoptosis Assay: Apoptotic cells are detected using an Annexin V-FITC/PI apoptosis detection kit. Stained cells are analyzed by flow cytometry.

-

RT-qPCR and Western Blot: Total RNA is extracted for RT-qPCR analysis of target genes (e.g., IL-1β, IL-6, TNF-α, HIF-1α, NF-κB). For Western blotting, total protein is extracted, and specific antibodies are used to detect the expression levels of target proteins.

In Vivo Models

Promising in vitro results should be followed by validation in established animal models of cardiovascular disease.

-

Myocardial Ischemia/Reperfusion Injury Model: In rats or mice, the left anterior descending (LAD) coronary artery can be ligated for a period (e.g., 30 minutes) followed by reperfusion. The test compound would be administered prior to or during the procedure. Endpoints would include infarct size measurement (TTC staining), cardiac function assessment (echocardiography), and histological analysis.

-

Zebrafish Thrombosis Model: As demonstrated with HGG, a phenylhydrazine (PHZ)-induced thrombosis model in zebrafish can be a rapid and effective way to assess anti-thrombotic potential in vivo.

Conclusion and Future Directions

While direct evidence for the cardioprotective effects of this compound is still emerging, the substantial body of research on structurally similar flavonoids provides a compelling case for its investigation. The antioxidant, anti-inflammatory, and anti-apoptotic properties observed in related compounds, likely mediated through signaling pathways such as NF-κB, HIF-1α, and GSK-3β, are promising avenues for exploration.

Future research should focus on a systematic evaluation of this compound using the experimental frameworks outlined in this guide. Such studies will be crucial in determining its potential as a novel therapeutic agent for the prevention and treatment of cardiovascular diseases. The elucidation of its precise molecular targets and a thorough understanding of its pharmacokinetic and pharmacodynamic properties will be essential for its translation into clinical applications.

References

- 1. Cardioprotective Properties of Kaempferol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioprotective Properties of Kaempferol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Kaempferol-3-O-rutinoside exerts cardioprotective effects through NF-κB/NLRP3/Caspase-1 pathway in ventricular remodeling after acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective Effects of Kaempferol against Myocardial Ischemia/Reperfusion Injury in Isolated Rat Heart via Antioxidant Activity and Inhibition of Glycogen Synthase Kinase-3β - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Liver-Protective Mechanisms of 6-Methoxykaempferol 3-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the hepatoprotective mechanisms of 6-Methoxykaempferol (B191825) 3-glucoside, a naturally occurring flavonoid glycoside. While direct and extensive research on this specific compound is emerging, this document synthesizes the current understanding based on studies of closely related kaempferol (B1673270) glycosides and available in vitro data on 6-methoxykaempferol derivatives. The core protective strategies of this class of compounds against liver injury involve a multi-pronged approach encompassing antioxidant, anti-inflammatory, and anti-apoptotic activities, primarily through the modulation of key cellular signaling pathways.

Core Hepatoprotective Mechanisms

The liver-protective effects of kaempferol and its glycosides are attributed to their ability to counteract cellular stress and damage induced by various hepatotoxins. The primary mechanisms are:

-

Antioxidant Activity: These compounds exhibit potent antioxidant properties by directly scavenging free radicals and by enhancing the endogenous antioxidant defense system. This includes boosting the levels of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH).

-

Anti-inflammatory Effects: Kaempferol glycosides have been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This anti-inflammatory action is critical in mitigating the inflammatory cascade that exacerbates liver damage.

-

Anti-apoptotic Activity: By modulating apoptosis-related proteins, these compounds can inhibit the programmed cell death of hepatocytes, a key feature of many liver diseases.

Signaling Pathways in Hepatoprotection

The hepatoprotective effects of kaempferol glycosides are mediated through the modulation of critical signaling pathways within hepatocytes.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, kaempferol glycosides can promote the activation of the Nrf2 pathway. This leads to the increased synthesis of antioxidant enzymes, thereby bolstering the cell's capacity to neutralize reactive oxygen species (ROS).

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In response to liver injury, the activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines. Kaempferol glycosides can inhibit the activation of NF-κB, thereby downregulating the inflammatory response and preventing further liver damage.

Data Presentation

The following table summarizes the in vitro hepatoprotective effects of a 6-methoxykaempferol glycoside (spinacetin 3-O-gentiobioside, a structurally related compound) against carbon tetrachloride (CCl4)-induced toxicity in isolated rat hepatocytes.[1][2]

| Parameter | Control | CCl4 (10 mM) | CCl4 + Compound (0.1 mM) | % Protection |

| Cell Viability (% of control) | 100 | 45.3 ± 2.1 | 75.8 ± 3.5 | 67.4 |

| LDH Leakage (% of total) | 12.5 ± 1.5 | 58.7 ± 2.9 | 28.1 ± 1.8 | 66.2 |

| GSH Levels (nmol/mg protein) | 8.9 ± 0.5 | 3.2 ± 0.3 | 6.8 ± 0.4 | 63.2 |

| Lipid Peroxidation (% of control) | 100 | 254.1 ± 12.7 | 132.5 ± 8.9 | 80.0 |

Data are presented as mean ± standard deviation (n=3). The tested compound is spinacetin (B1623641) 3-O-gentiobioside, a 6-methoxykaempferol derivative.[1][2]

Experimental Protocols

A representative experimental protocol for evaluating the in vivo hepatoprotective activity of a compound like 6-Methoxykaempferol 3-glucoside against CCl4-induced liver injury in mice is detailed below. This protocol is a composite based on methodologies from multiple studies on kaempferol glycosides.[3][4][5][6][7][8]

In Vivo Hepatoprotective Activity Assessment

1. Animals:

-

Male Swiss albino mice (20-25 g) are used.

-

Animals are housed under standard laboratory conditions (22 ± 2 °C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to standard pellet diet and water.

-

Animals are acclimatized for at least one week before the experiment.

2. Experimental Design:

-

Mice are randomly divided into the following groups (n=6-8 per group):

-

Group I (Normal Control): Receive the vehicle (e.g., 0.5% carboxymethyl cellulose) orally for 7 days.

-

Group II (Toxicant Control): Receive the vehicle orally for 7 days and a single intraperitoneal (i.p.) injection of CCl4 (0.1 mL/kg, diluted 1:1 in olive oil) on the 7th day.

-

Group III (Test Compound): Receive this compound (e.g., 50 mg/kg, p.o.) for 7 days and a single i.p. injection of CCl4 on the 7th day, 1 hour after the last dose of the test compound.

-

Group IV (Positive Control): Receive a standard hepatoprotective drug like Silymarin (e.g., 100 mg/kg, p.o.) for 7 days and a single i.p. injection of CCl4 on the 7th day.

-

3. Induction of Hepatotoxicity:

-

Acute liver injury is induced by a single intraperitoneal injection of CCl4 (0.1 mL/kg body weight) diluted with an equal volume of olive oil.

4. Sample Collection and Analysis:

-

24 hours after CCl4 administration, animals are anesthetized, and blood is collected via cardiac puncture.

-

Serum is separated by centrifugation for biochemical analysis.

-

Livers are excised, weighed, and a portion is fixed in 10% formalin for histopathological examination. The remaining tissue is stored at -80 °C for the analysis of oxidative stress markers.

5. Biochemical Parameters:

-

Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) are measured using commercially available kits.

6. Oxidative Stress Markers in Liver Homogenate:

-

The levels of malondialdehyde (MDA) and reduced glutathione (GSH), and the activities of superoxide dismutase (SOD) and catalase (CAT) are determined using specific assay kits.

7. Histopathological Examination:

-

Formalin-fixed liver tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic evaluation of liver architecture, necrosis, and inflammation.

Logical Relationships in Hepatoprotection

The interplay between the core mechanisms of this compound in achieving hepatoprotection is summarized in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Hepatoprotective Potential of Polyherbal Preparations in CCl4-Induced Hepatotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and hepatoprotective activity of kaempferol 3-O-β-d- (2,6-di-O-α-l-rhamnopyranosyl)galactopyronoside against carbon tetrachloride-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Kaempferol Alleviates Carbon Tetrachloride-Induced Liver Fibrosis in Mice by Regulating Intestinal Short-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxykaempferol 3-glucoside in Traditional Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol (B191825) 3-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest for its potential therapeutic applications, stemming from its presence in various plants utilized in traditional medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its biological activities, underlying mechanisms of action, and methodologies for its study. Quantitative data from antioxidant, anti-inflammatory, and anticancer assays are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear representation of the molecular interactions and research methodologies. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their beneficial health effects. Among these, kaempferol (B1673270) and its glycosides are known for a wide range of pharmacological properties. 6-Methoxykaempferol 3-glucoside is a specific derivative that has been identified in several plant species, some of which have a history of use in traditional medicine. For instance, it is found in Chenopodium bonus-henricus (Good King Henry), a plant historically used in European folk medicine, and Lantana camara, a plant with various traditional uses in tropical regions.[1] This guide delves into the scientific evidence supporting the therapeutic potential of this natural compound.

Biological Activities

Current research indicates that this compound and its aglycone, 6-methoxykaempferol, possess a spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant properties of 6-methoxykaempferol glycosides have been evaluated using various in vitro assays. These compounds demonstrate the ability to scavenge free radicals, a key mechanism in preventing oxidative stress-related cellular damage.

Data Presentation

Table 1: Antioxidant Activity of 6-Methoxykaempferol Glycosides and Related Compounds

| Compound | Assay | Result | Source |

| 6-Methoxykaempferol glycoside (unspecified) | DPPH Radical Scavenging | 7.16% inhibition | |

| 6-Methoxykaempferol glycoside (unspecified) | ABTS Radical Scavenging | 70.18% inhibition | |

| Spinacetin (a 6-methoxyflavonol glycoside) | DPPH Radical Scavenging | 13.56% inhibition | |

| Spinacetin (a 6-methoxyflavonol glycoside) | ABTS Radical Scavenging | 71.81% inhibition | |

| Vitamin C (Positive Control) | ABTS Radical Scavenging | ~90.79% inhibition |

Note: The available data provides percentage inhibition for a mixture of 6-methoxykaempferol glycosides from Chenopodium bonus-henricus rather than specific IC50 values for this compound.

Anti-inflammatory Activity

The anti-inflammatory effects of kaempferol and its glycosides are attributed to their ability to modulate key inflammatory pathways. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as downregulate the expression of inflammatory cytokines. The primary mechanism involves the inhibition of the NF-κB and MAPK signaling pathways.

Anticancer Activity

Studies on kaempferol and its derivatives have revealed significant anticancer potential against various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis. These effects are often mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK. A study on a similar compound, Kaempferol-6-methoxy-7-O-glucoside, isolated from Lantana camara flowers, demonstrated inhibitory activity against HeLa cell lines with a GI50 of 33.6 µg/mL.[1]

Table 2: Anticancer Activity of a Related Kaempferol Glycoside

| Compound | Cell Line | Assay | Result (GI50) | Source |

| Kaempferol-6-methoxy-7-O-glucoside | HeLa | MTT Assay | 33.6 µg/mL | [1] |

Note: This data is for a structurally related compound and serves as an indicator of the potential activity of this compound.

Signaling Pathways

The biological activities of this compound are largely attributed to the actions of its aglycone, kaempferol, which can modulate several key intracellular signaling pathways.

Anti-inflammatory Signaling Pathway

Kaempferol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and MAPK signaling cascades.

Caption: Inhibition of NF-κB and MAPK signaling pathways by the aglycone of this compound.

Anticancer Signaling Pathway (Apoptosis Induction)

The anticancer activity of kaempferol often involves the modulation of the PI3K/Akt pathway, leading to the induction of apoptosis.

References

6-Methoxykaempferol 3-glucoside: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxykaempferol (B191825) 3-glucoside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification from plant sources are presented, alongside a summary of its known biological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities. Furthermore, this document elucidates the compound's modulation of key signaling pathways, offering insights into its mechanism of action and potential applications in drug discovery and development.

Introduction

6-Methoxykaempferol 3-glucoside is a flavonoid, a class of polyphenolic secondary metabolites found in various plants.[1][2] It is a glycoside derivative of 6-methoxykaempferol, meaning it has a glucose molecule attached at the 3-position.[3] Flavonoids are well-documented for their diverse biological activities, and this compound is no exception, exhibiting a range of promising pharmacological effects.[2][3] This guide serves as a technical resource for researchers interested in the isolation, characterization, and biological evaluation of this compound.

Discovery and Natural Occurrence

This compound has been identified in several plant species. It was reported to be isolated from Decachaeta ovatifolia, a flowering plant belonging to the Asteraceae family.[4] Additionally, related 6-methoxykaempferol glycosides have been isolated from the roots of Chenopodium bonus-henricus (Good King Henry) and the flowers of Lantana camara.[2][5] The presence of this compound in various plant sources suggests its potential role in plant defense mechanisms and its accessibility for natural product research.

Experimental Protocols: Isolation and Purification

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic separation. The following protocol is a synthesized methodology based on established procedures for isolating similar flavonoid glycosides from plant sources such as Lantana camara and Chenopodium bonus-henricus.[1][6]

Plant Material and Extraction

-

Plant Material Preparation : Air-dried and powdered plant material (e.g., flowers of Lantana camara or roots of Chenopodium bonus-henricus) is used as the starting material.

-

Solvent Extraction : The powdered material is extracted exhaustively with methanol (B129727) at room temperature. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning : The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Chromatographic Separation and Purification

-

Column Chromatography : The ethyl acetate fraction, being rich in flavonoids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Fractions with similar TLC profiles are pooled together.

-

Further Purification : The pooled fractions containing the target compound are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using various spectroscopic techniques:

-

UV Spectroscopy : To determine the characteristic absorption maxima of the flavonoid backbone.

-

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR, along with 2D NMR techniques (COSY, HMQC, HMBC), are used for the complete structural assignment of the molecule.

Biological Activities and Quantitative Data

This compound and related compounds have demonstrated a variety of biological activities.

Antioxidant Activity

Flavonoids are known for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant activity of 6-methoxykaempferol glycosides has been evaluated using various in vitro assays.[2][7]

| Assay | Compound/Extract | Activity/IC50 Value | Reference |

| DPPH Radical Scavenging | 6-methoxykaempferol glycosides from C. bonus-henricus | Low activity (7.16% and 4.13% inhibition) | [7] |

| ABTS Radical Scavenging | 6-methoxykaempferol glycosides from C. bonus-henricus | High activity | [7] |

| Hepatoprotective Activity | Flavonoid glycosides from C. bonus-henricus roots | Significant reduction in CCl4-induced cell damage | [2] |

Anti-inflammatory Activity

Kaempferol (B1673270) and its glycosides have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.[8][9] They can inhibit the production of pro-inflammatory mediators and cytokines.

Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. A key pathway influenced by kaempferol and its derivatives is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation.[8][9]

Under inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as the enzyme COX-2. Kaempferol and its glycosides have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[8][10]

References

- 1. nricm.edu.tw [nricm.edu.tw]

- 2. 6-Methoxyflavonol Glycosides with In Vitro Hepatoprotective Activity from Chenopodium bonus-henricus Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methoxykaempferol 3-o-glucoside | 63422-27-5 | NCA42227 [biosynth.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kaempferol-3-O-glucorhamnoside inhibits inflammatory responses via MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

6-Methoxykaempferol 3-glucoside CAS number and chemical information

An In-depth Technical Guide to 6-Methoxykaempferol 3-glucoside

This technical guide provides a comprehensive overview of this compound, a naturally occurring flavonoid glycoside. It is intended for researchers, scientists, and professionals in drug development, offering detailed chemical information, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known as 6-Methoxyastragalin, is a derivative of kaempferol (B1673270), a common flavonol found in many plants.[1][2] The addition of a methoxy (B1213986) group and a glucoside moiety influences its chemical and biological properties.

| Property | Value | Source |

| CAS Number | 63422-27-5 | [2][3][4][5] |

| Molecular Formula | C22H22O12 | [1][3][6] |

| Molecular Weight | 478.40 g/mol | [1][3][6] |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [6] |

| Synonyms | Kaempferol-6-methoxy-3-O-β-D-glucoside, 6-Methoxyastragalin | [1][2] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |

Biological Activity and Signaling Pathways

This compound is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.[3] Its biological activities are largely attributed to its aglycone, kaempferol, which modulates several key cellular signaling pathways.

The anticancer properties of kaempferol are exerted by influencing critical pathways involved in apoptosis, cell cycle regulation, inflammation, angiogenesis, and metastasis.[7][8][9][10]

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Kaempferol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[8][10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Kaempferol.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and differentiation. Kaempferol can attenuate this pathway, contributing to its anti-cancer effects.[8][9]

Caption: Attenuation of the MAPK/ERK signaling pathway by Kaempferol.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound. These methodologies are based on standard assays for flavonoids and may require optimization for specific experimental conditions.

DPPH Radical Scavenging Activity (Antioxidant Assay)

This protocol measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

-

Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in methanol. A 0.1 mM solution of DPPH in methanol is also prepared.

-

Reaction: In a 96-well plate, add 100 µL of the compound dilution to 100 µL of the DPPH solution. Methanol is used as a negative control, and ascorbic acid is used as a positive control.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.

MTT Assay for Cell Viability (Anticancer Assay)

This colorimetric assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in culture medium from a DMSO stock) for 24, 48, or 72 hours. A vehicle control (DMSO) is included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (concentration that inhibits 50% of cell growth) is calculated.

Griess Assay for Nitric Oxide Production (Anti-inflammatory Assay)

This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Untreated cells serve as a negative control.

-

Nitrite (B80452) Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubation and Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Quantification: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 6-Methoxykaempferol 3-O-glucoside | CAS:63422-27-5 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 6-Methoxykaempferol 3-o-glucoside | 63422-27-5 | NCA42227 [biosynth.com]

- 4. abmole.com [abmole.com]

- 5. This compound | C22H22O12 | CID 5319460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methoxykaempferol 3-O-glucoside | C22H22O12 | CID 14539904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Importance of Kaempferol in the Treatment of Cancer through the Modulation of Cell Signalling Pathways [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Properties of Kaempferol on Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 6-Methoxykaempferol 3-glucoside: Biological Activities, Experimental Protocols, and Putative Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxykaempferol (B191825) 3-glucoside is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of kaempferol (B1673270), a well-studied flavonol, it is of significant interest to the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on 6-Methoxykaempferol 3-glucoside and its closely related analogues, with a focus on its biological activities, the experimental methodologies used to determine these activities, and its potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activities

The biological activities of this compound and its derivatives have been investigated in several studies, revealing its potential as an antioxidant, anti-inflammatory, and anti-cancer agent.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception. Its ability to scavenge free radicals and inhibit lipid peroxidation has been demonstrated in various in vitro assays.

Table 1: In Vitro Antioxidant Activity of 6-Methoxykaempferol Glycosides

| Compound | Assay | Result | Source |

| 6-Methoxykaempferol glycosides | DPPH radical scavenging activity | Low activity (7.16% and 4.13% for compounds 3 and 5 respectively) | [1] |

| 6-Methoxykaempferol glycosides | ABTS radical scavenging activity | High activity | [1] |

| 6-Methoxykaempferol glycosides | Lipid Peroxidation Inhibition (Linoleic Acid System) | Significant inhibition | [1] |

| 6-Methoxykaempferol glycosides with esterified ferulic acid | DPPH radical scavenging activity | Moderate activity (45.52%) | [1] |

| 6-Methoxykaempferol glycosides with esterified ferulic acid | ABTS radical scavenging activity | High activity (74.51%) | [1] |

Anti-Cancer Activity

A study on a closely related compound, Kaempferol-6-methoxy-7-O-glucoside, isolated from Lantana camara flowers, has demonstrated its potential as an anti-cancer agent.

Table 2: In Vitro Anti-Cancer Activity of Kaempferol-6-methoxy-7-O-glucoside

| Cell Line | Parameter | Value | Source |

| HeLa (Human cervical cancer) | GI₅₀ (Growth Inhibition 50) | 33.6 µg/mL | |

| HeLa (Human cervical cancer) | TGI (Total Growth Inhibition) | >100 µg/mL | |

| HeLa (Human cervical cancer) | LC₅₀ (Lethal Concentration 50) | >100 µg/mL | [2] |

Anti-Inflammatory and Endothelial Protective Effects

Research on 6-hydroxykaempferol (B1588450) 3,6-di-O-glucoside-7-O-glucuronide (HGG), a more complex derivative, has provided insights into the potential anti-inflammatory and endothelial protective mechanisms of 6-methoxykaempferol glycosides.

Table 3: Protective Effects of a 6-Hydroxykaempferol Glycoside Derivative on Endothelial Cells

| Treatment Group | Parameter | Result | Source |

| OGD/R-induced HUVECs + HGG (0.1 µM) | LDH Release (fold of control) | 8.7 | [3][4] |

| OGD/R-induced HUVECs + HGG (1 µM) | LDH Release (fold of control) | 6.2 | [3][4] |

| OGD/R-induced HUVECs + HGG (10 µM) | LDH Release (fold of control) | 3.8 | [3][4] |

| OGD/R-induced HUVECs | Apoptotic Cells (%) | 7.72 | [3][4] |

| OGD/R-induced HUVECs + HGG (0.1 µM) | Apoptotic Cells (%) | 5.07 | [3][4] |

| OGD/R-induced HUVECs + HGG (1 µM) | Apoptotic Cells (%) | 4.2 | [3][4] |

| OGD/R-induced HUVECs + HGG (10 µM) | Apoptotic Cells (%) | 3.74 | [3][4] |